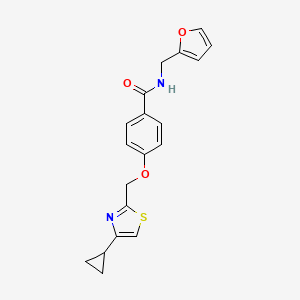

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(furan-2-ylmethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-19(20-10-16-2-1-9-23-16)14-5-7-15(8-6-14)24-11-18-21-17(12-25-18)13-3-4-13/h1-2,5-9,12-13H,3-4,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAYZVRMYKOISB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(furan-2-ylmethyl)benzamide (CAS Number: 1251689-49-2) is a synthetic organic molecule with a complex structure that has garnered interest in biological research. Its molecular formula is with a molecular weight of 354.42 g/mol. This compound is primarily being evaluated for its potential antitumor and antimicrobial activities, making it a candidate for further pharmacological studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound, particularly in the context of cancer treatment and antimicrobial efficacy.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. For example, derivatives containing thiazole and furan moieties have been tested against various cancer cell lines, demonstrating their ability to inhibit cell proliferation.

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| 5 | A549 | 2.12 ± 0.21 | 2D |

| 6 | HCC827 | 5.13 ± 0.97 | 3D |

| 8 | NCI-H358 | 6.48 ± 0.11 | 2D |

Note: The values represent half-maximal inhibitory concentration (IC50), indicating the potency of the compounds in inhibiting cell growth.

The proposed mechanisms through which these compounds exert their biological effects include:

- Cell Cycle Disruption : By inhibiting critical kinases involved in cell cycle regulation, such as Cyclin-dependent Kinase (CDK), these compounds can induce apoptosis in cancer cells.

- DNA Binding : Many derivatives show affinity for binding to DNA, particularly within the minor groove, which may interfere with replication and transcription processes.

Antimicrobial Activity

In addition to antitumor effects, certain studies have explored the antimicrobial properties of related compounds. These studies typically involve testing against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

These values indicate the concentration at which bacterial growth is inhibited.

Case Studies

Several case studies have documented the efficacy of thiazole and furan derivatives in preclinical settings:

- Case Study on Lung Cancer : A study evaluated a series of thiazole derivatives against A549 lung cancer cells using MTS assays, revealing that certain modifications increased cytotoxicity significantly compared to untreated controls.

- Antimicrobial Efficacy : In another investigation, a compound structurally similar to This compound was tested against Staphylococcus aureus, showing promising results that warrant further exploration into its potential as an antibiotic agent.

Q & A

Basic: What are the optimal synthetic routes for 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(furan-2-ylmethyl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions. A key step is the formation of the thiazole ring, achieved by reacting thiourea with α-haloketones under acidic or basic conditions. Subsequent functionalization includes etherification to introduce the cyclopropylthiazole-methoxy group and amide coupling with furan-2-ylmethylamine. Critical parameters include temperature control (e.g., reflux at 80–100°C), inert atmospheres (nitrogen/argon), and purification via column chromatography to isolate the product with ≥95% purity. Reaction progress should be monitored using TLC and NMR .

Basic: What analytical techniques are employed to confirm the structural integrity of the compound?

Methodological Answer:

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify proton environments and carbon connectivity.

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography: Resolves 3D molecular geometry and confirms stereochemistry .

Advanced: How can researchers design experiments to evaluate its enzyme inhibition potential?

Methodological Answer:

Target Selection: Prioritize enzymes with structural homology to known benzamide targets (e.g., kinases, proteases).

Assay Design:

- Use fluorescence-based assays to monitor enzyme activity in real time.

- Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, Kon/Koff).

Molecular Docking: Perform in silico studies (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with catalytic residues). Validate with mutagenesis studies .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

Assay Variability: Compare experimental conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

Compound Purity: Verify purity (>95%) via HPLC and exclude batch-dependent impurities.

Structural Analogues: Test derivatives to isolate the pharmacophore responsible for activity. For instance, replacing the cyclopropyl group with methyl may alter steric effects .

Basic: What solvents and catalysts are optimal for its synthesis?

Methodological Answer:

- Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in amide coupling. Ethanol/water mixtures are used for recrystallization .

- Catalysts: Use coupling agents like HATU or EDCI for amide bond formation. Acidic conditions (e.g., acetic acid) promote cyclization in thiazole synthesis .

Advanced: How can researchers investigate its pharmacokinetic properties in vitro?

Methodological Answer:

Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

CYP Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

Plasma Protein Binding: Employ equilibrium dialysis to measure free vs. bound fractions .

Basic: What safety precautions are necessary during handling?

Methodological Answer:

- Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride).

- Conduct stability tests under light, heat, and humidity to assess decomposition risks. Store at –20°C under nitrogen .

Advanced: How to elucidate its mechanism of action in cancer cell lines?

Methodological Answer:

Pathway Analysis: Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK).

Apoptosis Assays: Use Annexin V/PI staining and caspase-3 activation assays.

Resistance Studies: Generate resistant cell lines via prolonged exposure and profile mutations via whole-exome sequencing .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Yield Optimization: Replace column chromatography with recrystallization or flash chromatography for large batches.

- Byproduct Control: Monitor for thiazole ring oxidation or amide hydrolysis using in-process NMR .

Advanced: How to resolve discrepancies in crystallographic vs. computational structural models?

Methodological Answer:

Refinement: Re-analyze X-ray data with higher-resolution crystals (≤1.2 Å) and adjust torsion angles in software like SHELXL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.